Biosynthetic Specificity: epsilon,epsilon-Carotene as a Pathway-Specific Endpoint versus β-Carotene
The lycopene ε-cyclase (LCYE) from sweet osmanthus (OfLCYE) was demonstrated to produce bicyclic ε,ε-carotene exclusively from lycopene, whereas the β-cyclase (OfLCYB) produced β,β-carotene. This represents a qualitative, binary differentiation in product outcome rather than a quantitative difference in yield. In Escherichia coli pigment complementation assays, OfLCYE catalyzed ε-ring formation at both ends of the lycopene substrate, yielding ε,ε-carotene as the sole bicyclic product, while OfLCYB produced β,β-carotene [1].
| Evidence Dimension | Enzyme Product Specificity |
|---|---|
| Target Compound Data | Bicyclic ε,ε-carotene (two ε-rings) |
| Comparator Or Baseline | β,β-carotene (two β-rings) |
| Quantified Difference | Qualitative difference: LCYE produces exclusively ε,ε-carotene; LCYB produces exclusively β,β-carotene |
| Conditions | E. coli pigment complementation assay with cloned cyclase genes from Osmanthus fragrans |
Why This Matters
This binary specificity confirms ε,ε-carotene as an essential standard for identifying and validating LCYE activity in functional genomics and metabolic engineering studies, where β-carotene would be an inappropriate negative control.
- [1] Qing H, et al. Functional Characterization of Two Lycopene Cyclases from Sweet Osmanthus (Osmanthus fragrans). Sci. Hortic. 2022;300:111070. View Source
